ERK5 Kinase Inhibition Class Potency: 4-Benzoylpyrrole-2-Carboxamide Pharmacophore Baseline vs. Optimized Lead
The 4-benzoylpyrrole-2-carboxamide pharmacophore (to which the target compound belongs) exhibited ERK5 IC₅₀ values in the micromolar range in the initial high-throughput screen, with no meaningful selectivity over p38α MAP kinase (IC₅₀ also in the micromolar range) [1]. The target compound (CAS 478040-29-8) carries an N-(butan-2-yl) substituent that represents an intermediate degree of N-substitution between the unsubstituted primary amide and the bulkier substituted analogs. The Myers 2019 study demonstrated that N-substituent truncation produces a ~3-fold ERK5 potency enhancement while attenuating p38α inhibition [1][2]. The optimized lead 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide (ERK5-IN-2) achieved ERK5 IC₅₀ of 0.82 μM with >146-fold selectivity over p38α (IC₅₀ > 120 μM) [1]. The target compound serves as a less optimized, earlier-stage member of this series, with its sec-butyl N-substituent providing a distinct physiochemical profile (calculated logP, solubility) compared to the pyridin-3-yl or unsubstituted amide analogs [3].
| Evidence Dimension | ERK5 inhibitory potency and p38α selectivity within the 4-benzoylpyrrole-2-carboxamide series |
|---|---|
| Target Compound Data | ERK5 IC₅₀: Not directly reported for CAS 478040-29-8; belongs to the micromolar potency class based on parent pharmacophore [1] |
| Comparator Or Baseline | 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide: ERK5 IC₅₀ = 0.82 μM, p38α IC₅₀ > 120 μM; unsubstituted amide analogs: ERK5 IC₅₀ ~micromolar, p38α IC₅₀ ~micromolar (non-selective) [1] |
| Quantified Difference | The sec-butyl N-substituent in the target compound represents a structural intermediate: ERK5 potency and selectivity profile predicted to lie between the non-selective unsubstituted amides and the optimized selective N-aryl analogs [1][2]. |
| Conditions | IMAP FP progressive binding system (ERK5 HTS primary assay); ERK5 and p38α enzymatic inhibition assays (Myers 2016 and 2019 studies) [1][2]. |
Why This Matters
The target compound occupies a defined SAR position within the 4-benzoylpyrrole-2-carboxamide series—the sec-butyl N-substituent offers a balance between the minimal amide (potent but non-selective) and optimized aryl-substituted analogs (selective but structurally divergent), making it suitable for systematic SAR expansion studies.
- [1] Myers SM, Miller DC, Molyneux L, et al. Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. European Journal of Medicinal Chemistry. 2019;178:530-543. doi:10.1016/j.ejmech.2019.05.057. View Source
- [2] Myers SM, Bawn RH, Bisset LC, et al. High-Throughput Screening and Hit Validation of Extracellular-Related Kinase 5 (ERK5) Inhibitors. ACS Combinatorial Science. 2016;18(8):444-455. doi:10.1021/acscombsci.5b00155. View Source
- [3] PubChem Compound Summary for CID 23027967, 4-Benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide. Deposited by ChemSpider, SID 41429073. View Source
